

Application Notes and Protocols: GPR132 Knockout Mouse Models for In Vivo Studies

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Compound of Interest

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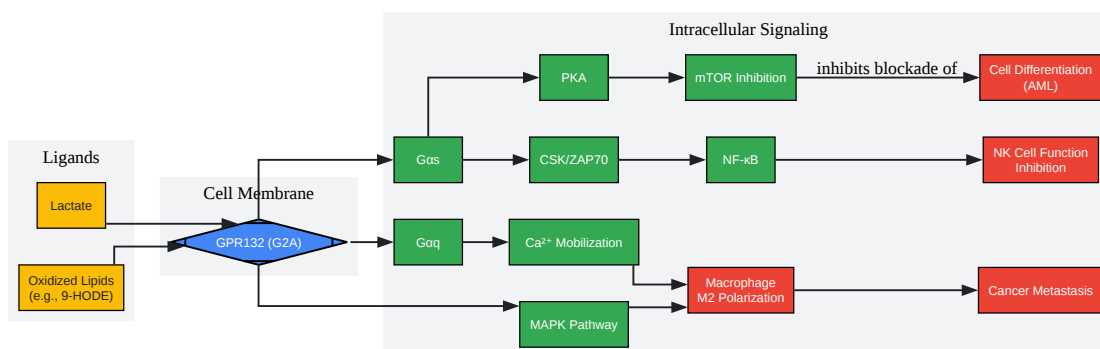
Introduction

G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing G protein-coupled receptor family that is implicated in a diverse range of physiological and pathological processes.^{[1][2]} It is highly expressed in immune cells, particularly macrophages, and plays a critical role in regulating inflammation, immune responses, cell cycle, and cancer progression.^{[3][4][5]} Ligands for GPR132 include lactate, a metabolite abundant in the tumor microenvironment, and certain oxidized metabolites of linoleic acid, such as 9-HODE.^{[5][6][7]} The multifaceted functions of GPR132 make it a compelling target for therapeutic intervention in oncology, immunology, and metabolic diseases.

GPR132 knockout (KO) mouse models have been indispensable tools for elucidating the in vivo functions of this receptor.^[5] These models, where the *Gpr132* gene is genetically deleted, allow researchers to study the systemic effects of GPR132 absence in various disease contexts.^{[8][9]} This document provides a comprehensive overview of the applications of GPR132 KO mice, summarizing key quantitative data and providing detailed protocols for relevant in vivo experiments.

GPR132 Signaling Pathways

GPR132 activation initiates several downstream signaling cascades, primarily through G α s and G α q proteins.[1][10] In macrophages within a tumor microenvironment, cancer cell-secreted lactate can act as a ligand, activating GPR132 and promoting a pro-tumor M2-like phenotype.[6] In acute myeloid leukemia (AML), GPR132 activation can trigger a Gs-PKA pathway that inhibits mTOR, a key regulator of cell differentiation, thereby promoting AML cell differentiation.[11] In Natural Killer (NK) cells, GPR132 signaling through a G α s/CSK/ZAP70/NF- κ B axis has been shown to regulate NK cell function.[12]



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GPR132 (G2A) signaling pathways.

Applications & Quantitative Data Summary

GPR132 KO mouse models have been instrumental in oncology, immunology, and metabolic disease research.

Oncology

In cancer biology, GPR132 is emerging as a critical modulator of the tumor microenvironment. [8] Studies using GPR132 KO mice have demonstrated that its deletion can retard cancer growth and metastasis, particularly in breast cancer, by impairing the polarization of tumor-associated macrophages (TAMs) to a pro-tumor M2 phenotype.[6][13] Furthermore, GPR132 deletion enhances the anti-tumor functions of NK cells.[12]

Table 1: Phenotypes of GPR132 KO Mice in Cancer Models

Cancer Model	Cell Line	Parameter Measured	Result in Gpr132-KO vs. Wild-Type (WT)	Citation
Breast Cancer	EO771	Number of lung metastatic foci	Significantly decreased	[6]
Breast Cancer	EO771	Size of lung metastatic foci	Significantly decreased	[6]
Breast Cancer	EO771-LMB	Number of lung metastatic foci	Diminished	[6][14]
Breast Cancer	EO771-LMB	Size of lung metastatic foci	Diminished	[6][14]
Breast Cancer	EO771	Tumor Growth	Significantly diminished	[13]

| Melanoma | B16F10 | Number of lung metastatic nodules | Significantly reduced |[12] |

Immunology and Inflammation

GPR132 is highly expressed in immune cells and is a key regulator of immune homeostasis.[3] [4] Aged GPR132 KO mice (>1 year) develop a late-onset autoimmune syndrome with lymphoid organ enlargement and lymphocytic infiltration.[2][9] In the context of infection, GPR132 deficiency leads to enhanced expansion of CD8+ T cells.[15][16] In models of neuropathic pain, which involves significant neuro-immune interaction, GPR132 KO mice show

a strong reduction in mechanical hypersensitivity, associated with reduced macrophage and neutrophil invasion at the injury site.[7]

Table 2: Phenotypes of GPR132 KO Mice in Immunology Models

Model / Cell Type	Parameter Measured	Result in Gpr132-KO vs. Wild-Type (WT)	Citation
Splenic NK Cells	Cytotoxicity against Yac-1 cells	Increased killing efficiency	[12]
Splenic NK Cells	CD107a, GzmB, IFN- γ expression	Significantly increased	[12]
CD8+ T Cells (Infection)	Cell expansion	3-4 fold increased expansion in all tissues	[15][16]
Spared Nerve Injury	Mechanical hypersensitivity	Strongly reduced	[7]

| Aged Mice (>1 year) | Autoimmunity | Develop late-onset autoimmune syndrome [[9] |

Metabolic Disease

Recent studies have implicated GPR132 in metabolic regulation. In diet-induced obesity models, GPR132 deficiency specifically in macrophages can reverse metabolic disorders in mice fed a high-fat diet (HFD), suggesting a role in macrophage reprogramming and insulin sensitivity.[5][17]

Table 3: Phenotypes of GPR132 KO Mice in Metabolic Models

Model	Parameter Measured	Result in Myeloid-specific Gpr132-KO vs. Control	Citation
High-Fat Diet (HFD)	Glucose Tolerance Test (GTT)	Improved glucose metabolism	[17]
High-Fat Diet (HFD)	Insulin Tolerance Test (ITT)	Improved glucose metabolism	[17]

| High-Fat Diet (HFD) | Body Weight | No significant difference in one study |[17] |

Detailed Experimental Protocols

The following protocols are representative methodologies for in vivo studies using GPR132 KO mice, based on published research.

Protocol 1: Orthotopic Breast Cancer Model and Metastasis Assessment

This protocol is adapted from studies investigating the role of GPR132 in breast cancer metastasis.[6][13] It describes the procedure for establishing a primary tumor in the mammary fat pad and subsequent analysis of spontaneous lung metastasis.

Materials:

- GPR132 KO mice (C57BL/6 background) and wild-type (WT) littermate controls, 8-10 weeks old.[12]
- Mouse mammary carcinoma cells (e.g., EO771 or EO771-LMB).
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Phosphate-buffered saline (PBS), sterile.
- Matrigel (optional, for cell suspension).
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

- Surgical tools (scalpel, forceps).
- Calipers for tumor measurement.
- Bouin's solution or 4% paraformaldehyde (PFA) for tissue fixation.
- Paraffin embedding supplies.
- Hematoxylin and Eosin (H&E) staining reagents.

Procedure:

- **Cell Preparation:** Culture EO771 cells to ~80% confluency. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5×10^6 cells/mL. Keep cells on ice.
- **Animal Preparation:** Anesthetize the mouse. Shave the fur over the fourth inguinal mammary fat pad.
- **Tumor Cell Implantation:** Inject 100 μ L of the cell suspension (containing 5×10^5 cells) into the mammary fat pad using a 27-gauge needle.
- **Tumor Growth Monitoring:** Measure primary tumor size every 2-3 days using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Primary Tumor Resection (Optional but recommended for metastasis studies):** Once tumors reach a predetermined size (e.g., 650-1500 mm^3), surgically resect the primary tumor under anesthesia to allow for the development of distant metastases.[6]
- **Metastasis Development:** Allow mice to recover and monitor their health for a set period post-resection (e.g., 16-25 days) to allow lung metastases to establish.[6]
- **Tissue Harvest:** Euthanize mice at the study endpoint. Perfuse the lungs with PBS, then fix by inflating with Bouin's solution or 4% PFA. Harvest the lungs and other organs as needed.
- **Metastasis Quantification:**
 - After fixation, store lungs in 70% ethanol.

- Visually count the number of metastatic foci on the lung surface under a dissecting microscope.
- For histological analysis, embed the lungs in paraffin, section them, and perform H&E staining. Quantify the number and size of metastatic lesions on the stained sections.[6][14]

Protocol 2: In Vivo NK Cell Antitumor Activity Model

This protocol is based on studies evaluating the enhanced anti-melanoma function of NK cells in GPR132 KO mice.[12]

Materials:

- GPR132 KO mice and WT littermate controls.
- Melanoma cells (e.g., B16F10).
- Sterile PBS.
- Surgical and injection equipment.

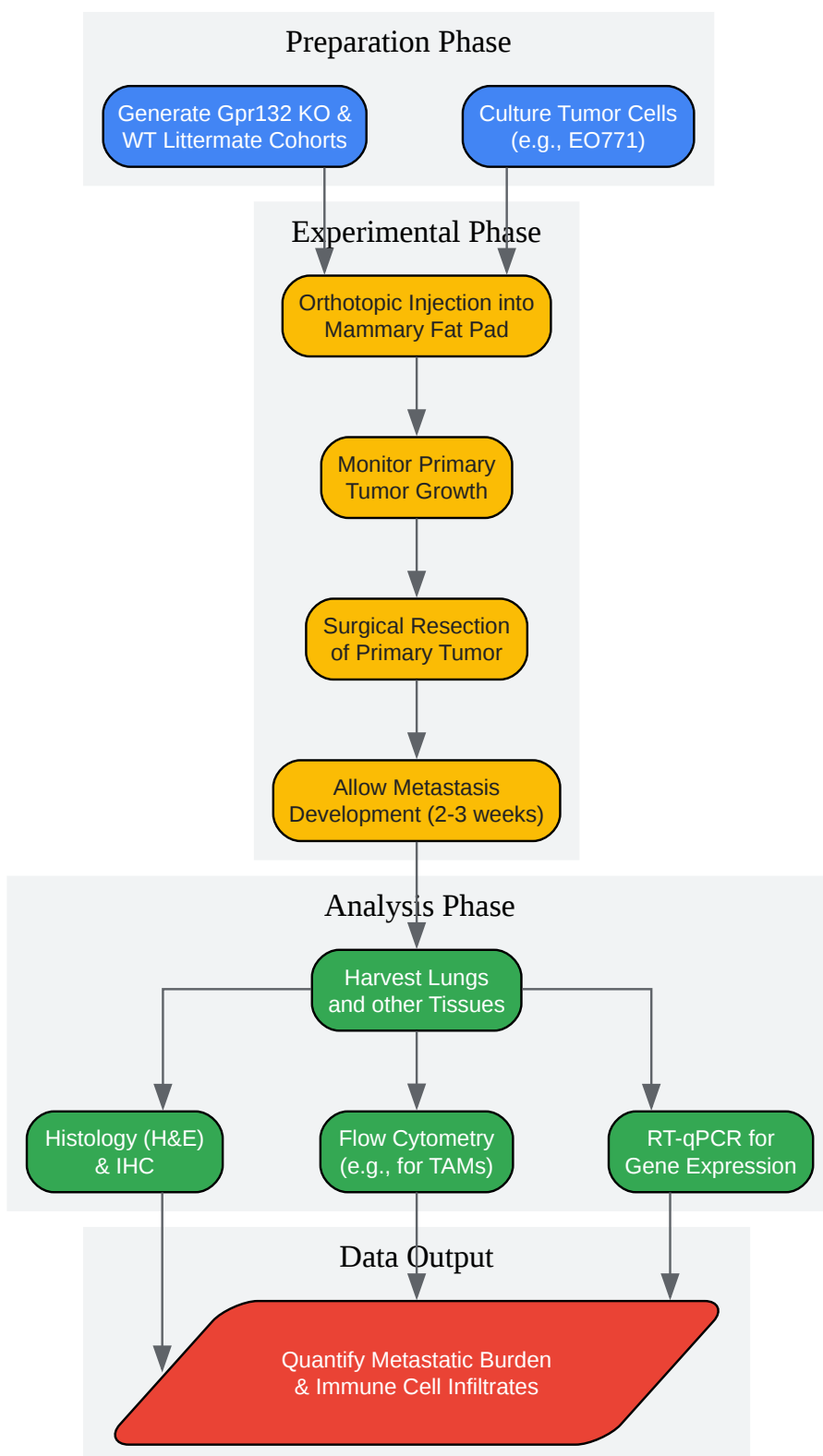
Procedure:

- Cell Preparation: Prepare B16F10 melanoma cells as described in Protocol 1, resuspending them in sterile PBS at a concentration of 2.5×10^6 cells/mL.
- Intravenous Injection: Inject 200 μ L of the cell suspension (5×10^5 cells) into the lateral tail vein of both GPR132 KO and WT mice. This route seeds the cells directly to the lungs, forming experimental metastatic nodules.
- Monitoring: Monitor the mice for signs of distress. The typical endpoint for this model is 14-21 days post-injection.
- Tissue Harvest and Analysis:
 - Euthanize mice and harvest the lungs.

- Fix lungs in Bouin's solution to enhance contrast between tumor nodules (white/gray) and healthy lung tissue (yellow).
- Count the number of visible tumor nodules on the lung surface.
- Alternatively, lungs can be processed for histology (H&E staining) or flow cytometry to analyze immune cell infiltration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo oncology study using GPR132 KO mice.



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Workflow for an in vivo breast cancer metastasis study.

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